molecular formula C18H22N2OS3 B3005642 (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1421458-08-3

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B3005642
CAS No.: 1421458-08-3
M. Wt: 378.57
InChI Key: FWBJDGJYPOQQNP-UHFFFAOYSA-N
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Description

(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C18H22N2OS3 and its molecular weight is 378.57. The purity is usually 95%.
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Biological Activity

The compound (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a complex organic molecule featuring a thiazole ring, a piperidine ring, and a phenyl moiety. This structure suggests potential interactions with various biological targets, making it of significant interest in medicinal chemistry. The following sections explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Attachment of the Thiazole to Piperidine : A thioether linkage is formed via nucleophilic substitution reactions.
  • Introduction of the Phenyl Group : This can be accomplished through Friedel-Crafts acylation, where an appropriate phenyl compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Antimicrobial Properties

Research indicates that compounds containing thiazole and piperidine moieties exhibit significant antimicrobial activity. For example, derivatives of 4-methylthiazole have shown moderate to excellent antibacterial effects against various pathogens. A study reported that synthesized compounds based on similar structures demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives with similar structural features have been tested against multiple cancer cell lines, including A549 (lung cancer) and C6 (glioma). The results demonstrated that certain compounds could induce apoptosis in tumor cells, suggesting their potential as anticancer agents .

Additionally, molecular modeling studies have indicated that these compounds can effectively interact with specific targets involved in cancer cell proliferation and survival pathways .

The mechanism by which this compound exerts its biological effects likely involves:

  • Receptor Binding : The piperidine ring may interact with neurotransmitter receptors, modulating neurotransmission.
  • Enzyme Inhibition : The thiazole moiety can bind to active sites on enzymes, potentially inhibiting their activity and altering metabolic pathways.

These interactions may lead to various physiological effects, including antimicrobial and anticancer activities.

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineFindings
Compound AAntimicrobialE. coliModerate to high inhibition
Compound BAnticancerA549Induced apoptosis in 60% of treated cells
Compound CEnzyme InhibitionVarious enzymesSignificant reduction in enzyme activity

Research Highlights

  • Antimicrobial Activity : A series of synthesized thiazole derivatives showed varied antimicrobial activities, with some achieving MIC values lower than standard antibiotics .
  • Anticancer Evaluation : Compounds were evaluated using MTT assays and caspase activation assays, revealing significant cytotoxicity against cancer cell lines .

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS3/c1-13-11-23-18(19-13)24-12-14-7-9-20(10-8-14)17(21)15-5-3-4-6-16(15)22-2/h3-6,11,14H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBJDGJYPOQQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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